

# molecular structure of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

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## Compound of Interest

Compound Name: 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

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An In-depth Technical Guide to the Molecular Structure of **1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde**

## Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and spectroscopic characterization of **1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde**. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced aspects of structural elucidation using modern analytical techniques. We present a validated synthetic protocol via the Vilsmeier-Haack reaction, offer a detailed analysis of its spectroscopic signature (NMR, IR, MS), and discuss the molecule's potential within the broader context of medicinal chemistry. The guide is structured to provide not just data, but a causal understanding of the methodologies and interpretations presented.

## Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.<sup>[1]</sup> These compounds are noted for their diverse biological activities, including anti-cancer, anti-inflammatory, antioxidant, and anti-HIV properties.<sup>[1][2]</sup> The introduction of an ethyl group at the N-1 position and a carbaldehyde (aldehyde) group at the C-6 position creates **1-Ethyl-**

**1,2,3,4-tetrahydroquinoline-6-carbaldehyde**, a molecule with distinct electronic properties and functional handles for further chemical modification. The electron-donating nature of the nitrogen atom activates the aromatic ring, facilitating electrophilic substitution, while the aldehyde group provides a reactive site for forming derivatives. Understanding the precise molecular architecture and spectroscopic characteristics of this compound is fundamental for its application in synthetic programs and drug discovery pipelines.[3]

## Synthesis and Mechanism

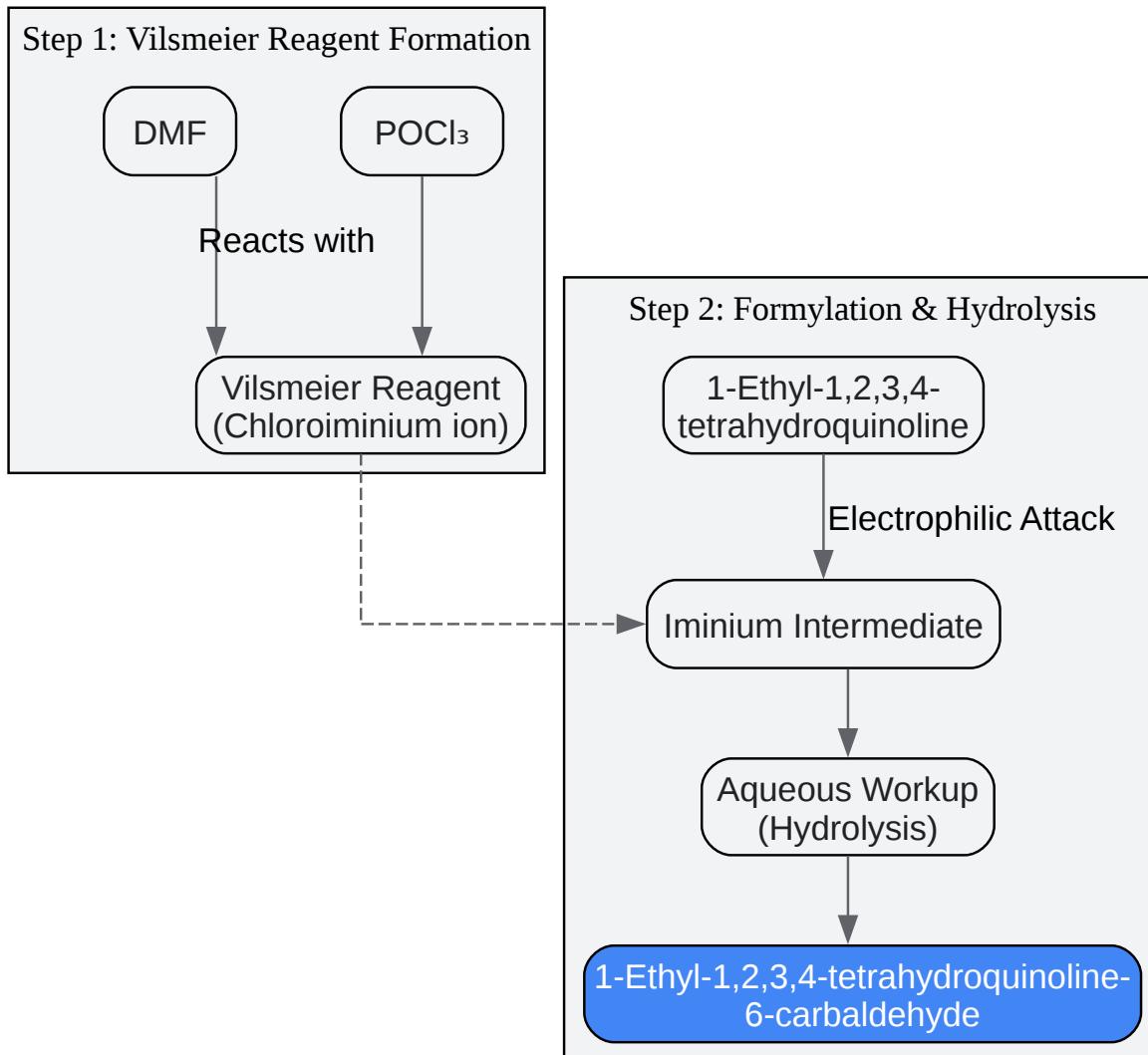
The synthesis of **1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde** is most efficiently achieved through the formylation of 1-ethyl-1,2,3,4-tetrahydroquinoline. The Vilsmeier-Haack reaction is the premier method for this transformation, as it is highly effective for adding a formyl group to electron-rich aromatic systems.[4]

## The Vilsmeier-Haack Reaction: Mechanistic Insight

The reaction proceeds in two primary stages:

- Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride ( $\text{POCl}_3$ ) to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6]
- Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 1-ethyl-1,2,3,4-tetrahydroquinoline attacks the electrophilic carbon of the Vilsmeier reagent. The nitrogen atom at the 1-position acts as a powerful activating group, directing the substitution to the para-position (C-6), which is sterically accessible. Subsequent hydrolysis during aqueous workup converts the resulting iminium intermediate into the final aldehyde product.[7][8]

The workflow for this synthesis is outlined below.

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Caption: Synthetic workflow for **1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde**.

## Experimental Protocol: Synthesis

Materials: 1-ethyl-1,2,3,4-tetrahydroquinoline, N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride ( $\text{POCl}_3$ ), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Water, Anhydrous Magnesium Sulfate, Ice bath.

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), cool anhydrous DMF in an ice bath.
- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 15-20 minutes to ensure the complete formation of the Vilsmeier reagent.
- Dissolve 1-ethyl-1,2,3,4-tetrahydroquinoline in a minimal amount of anhydrous DCM.
- Add the substrate solution dropwise to the Vilsmeier reagent mixture, maintaining the temperature at 0-5 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
- Upon completion, carefully pour the reaction mixture onto crushed ice.
- Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the residue using silica gel column chromatography to obtain the pure **1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde**.

## Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's functional groups and connectivity.

## Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for the title compound.

Technique	Feature	Expected Observation
<sup>1</sup> H NMR	Aldehyde Proton (CHO)	~9.7 δ (singlet)
Aromatic Protons	~7.5-7.7 δ (doublet, singlet, ortho/meta to CHO), ~6.5 δ (doublet, ortho to NR)	
Methylene Protons (N-CH <sub>2</sub> -CH <sub>3</sub> )	~3.4 δ (quartet, J ≈ 7 Hz)	
Methylene Protons (Ring C2-H <sub>2</sub> )	~3.3 δ (triplet)	
Methylene Protons (Ring C4-H <sub>2</sub> )	~2.8 δ (triplet)	
Methylene Protons (Ring C3-H <sub>2</sub> )	~1.9 δ (multiplet)	
Methyl Protons (N-CH <sub>2</sub> -CH <sub>3</sub> )	~1.2 δ (triplet, J ≈ 7 Hz)	
<sup>13</sup> C NMR	Carbonyl Carbon (C=O)	~190 δ[9][10]
Aromatic Carbons	~120-150 δ	
Aliphatic Carbons	~20-50 δ	
IR Spectroscopy	C=O Stretch (Aromatic Aldehyde)	Strong, sharp absorption at ~1685-1705 cm <sup>-1</sup> [9][10]
C-H Stretch (Aldehyde)	Two weak bands at ~2720 cm <sup>-1</sup> and ~2820 cm <sup>-1</sup> [11]	
C-N Stretch	~1200-1350 cm <sup>-1</sup>	
Aromatic C=C Stretch	~1600 cm <sup>-1</sup>	
Mass Spec.	Molecular Ion (M <sup>+</sup> )	m/z = 189.1154 (for C <sub>12</sub> H <sub>15</sub> NO)
Key Fragments	m/z = 174 (M-15, loss of •CH <sub>3</sub> ), m/z = 160 (M-29, loss of •CH <sub>2</sub> CH <sub>3</sub> )	

## Detailed Spectroscopic Interpretation

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The aldehyde proton appears as a singlet in the far downfield region (~9.7 ppm) due to the strong deshielding effect of the carbonyl group.[9][10] The aromatic region will display signals corresponding to the three protons on the benzene ring, with splitting patterns dictated by their positions relative to the aldehyde and amino groups. The ethyl group on the nitrogen will present as a characteristic quartet and triplet. The four methylene groups of the tetrahydroquinoline ring will appear as distinct multiplets in the aliphatic region.[12]
- $^{13}\text{C}$  NMR Spectroscopy: The most notable feature in the  $^{13}\text{C}$  NMR spectrum is the resonance of the carbonyl carbon, which is expected in the range of 190-200  $\delta$  for aromatic aldehydes. [9][10] The remaining aromatic and aliphatic carbons will appear in their respective characteristic regions, allowing for full carbon skeleton confirmation.
- Infrared (IR) Spectroscopy: The IR spectrum provides unambiguous evidence for the key functional groups. A strong, sharp absorption band between 1685-1705  $\text{cm}^{-1}$  is characteristic of the C=O stretching vibration of an aromatic aldehyde; the frequency is lower than that of a saturated aldehyde due to conjugation with the aromatic ring.[9][13] Furthermore, two weak but distinct C-H stretching bands around 2720  $\text{cm}^{-1}$  and 2820  $\text{cm}^{-1}$  confirm the presence of the aldehyde functional group.[11][14]
- Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition by providing an accurate mass for the molecular ion ( $\text{M}^+$ ). The fragmentation pattern is also informative; characteristic losses include the ethyl group ( $\text{M}-29$ ) and subsequent loss of CO, which is typical for aromatic aldehydes.[15] The analysis of heterocyclic compounds by mass spectrometry often reveals stable fragment ions that reflect the core ring structure.[16][17]

The diagram below illustrates the correlation between the molecular structure and its key spectroscopic signals.

Caption: Correlation of molecular fragments with their characteristic spectroscopic signals.

## Physicochemical Properties

A summary of the key computed physicochemical properties is provided below. These values are essential for predicting the molecule's behavior in biological systems and for planning further synthetic modifications.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO
Molecular Weight	189.25 g/mol
XLogP3	2.3
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	2
Rotatable Bonds	2
Topological Polar Surface Area	20.3 Å <sup>2</sup>

Data computed based on the structure.

## Potential Applications in Drug Development

The **1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde** molecule serves as a versatile building block in drug discovery. The tetrahydroquinoline core is a known pharmacophore in agents targeting a range of conditions from cancer to cardiovascular disease.[\[1\]](#) The aldehyde functional group is a key synthetic handle, enabling a variety of chemical transformations:

- Reductive Amination: To introduce diverse amine-containing side chains, expanding chemical space and modulating physicochemical properties.
- Wittig Reaction: To form carbon-carbon double bonds, allowing for the extension of the molecular scaffold.
- Oxidation: To form the corresponding carboxylic acid, a common functional group in drug candidates.
- Condensation Reactions: To synthesize larger heterocyclic systems such as Schiff bases or other fused rings.

Given the established importance of the tetrahydroquinoline scaffold, this derivative represents a valuable starting point for the development of novel therapeutic agents.<sup>[3]</sup>

## Conclusion

This guide has provided a detailed technical overview of **1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde**. A reliable synthetic route using the Vilsmeier-Haack reaction has been detailed, underpinned by a clear mechanistic rationale. The core of this document, the structural elucidation, has been thoroughly explored through the integrated analysis of NMR, IR, and mass spectrometry data, providing a complete and validated picture of the molecule's architecture. The functional group handles and privileged core structure make this compound a molecule of significant interest for medicinal chemists and researchers in the field of drug development.

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